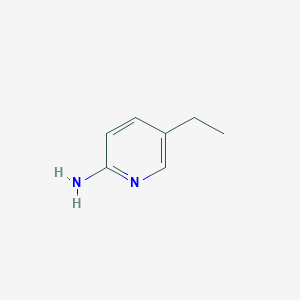

5-Ethylpyridin-2-amine

Descripción general

Descripción

5-Ethylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. It is characterized by a pyridine ring substituted with an ethyl group and an amino group.

Synthesis Analysis

- The synthesis of related pyridine compounds often involves reactions such as reductive amination, as in the case of 5-ethyl-2-methylpyridine borane (Burkhardt & Coleridge, 2008).

- Synthesis from simpler pyridines through substitutions and transformations is another approach, as seen in compounds like 2-amino-5-ethoxypyridine (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Molecular Structure Analysis

- The molecular structure of pyridine derivatives is often characterized by planar ring systems and coplanar arrangements, as observed in similar compounds like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (Yao et al., 2010).

Chemical Reactions and Properties

- Pyridine derivatives, including 5-Ethylpyridin-2-amine, can participate in various chemical reactions, notably including reductive amination processes and reactions with other organic compounds to form complex structures (Burkhardt & Coleridge, 2008).

Physical Properties Analysis

- The physical properties of pyridine derivatives are often influenced by their molecular structure, including melting and boiling points, solubility, and density. However, specific data for 5-Ethylpyridin-2-amine is not provided in the available literature.

Chemical Properties Analysis

- The chemical properties of such compounds are defined by the presence of functional groups, such as the amino group in 5-Ethylpyridin-2-amine, which can engage in hydrogen bonding and other interactions. This is exemplified in the study of similar pyridine derivatives (Yao et al., 2010).

Aplicaciones Científicas De Investigación

1. Myogenic Differentiation from Induced Pluripotent Stem Cells

- Application Summary : Researchers have demonstrated the potential medical applications of differentiated cells and tissues generated from induced pluripotent stem (iPS) cells . A significant hurdle to real-world medical applications is related to the substrate used to culture and induce iPS cells into differentiated cell types .

- Methods of Application : A collaborative team from Japan has combined their expertise to design and validate a new recombinant extracellular matrix protein, named new generation laminin fragments (NGLFs), for differentiating iPS cells into muscle cell lineages .

- Results or Outcomes : The researchers observed significant improvements in myogenic differentiation by attaching this modification to the C-termini of LM-E8 variants .

2. Fungicidal Activity of Pyrimidinamine Derivatives

- Application Summary : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results or Outcomes : The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

3. Pharmaceutical Applications

- Application Summary : Pyridine derivatives, including 5-Ethylpyridin-2-amine, are found in many active pharmaceuticals, natural products, and functional materials . They are key scaffolds in many biologically active compounds .

- Methods of Application : Pyridine derivatives are used in the synthesis of a wide range of pharmaceutical compounds .

- Results or Outcomes : Pyridine derivatives are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

4. Synthesis of 2-Aminopyrimidine Derivatives

- Application Summary : 2-Aminopyrimidine derivatives, which can be synthesized from pyridin-2-amine derivatives, have been studied for their potential applications .

- Methods of Application : These derivatives are prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : The prepared compounds differ from each other by the substitutions of their amino group and of their … .

Safety And Hazards

Direcciones Futuras

While specific future directions for 5-Ethylpyridin-2-amine are not mentioned in the search results, therapeutic peptides, which include pyridine derivatives, are a hot topic in pharmaceutical research . The development of peptide drugs, including those based on pyridine structures, is expected to continue to be a significant area of study .

Propiedades

IUPAC Name |

5-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTNJLQWOVTCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431010 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpyridin-2-amine | |

CAS RN |

19842-07-0 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

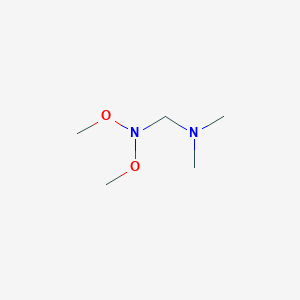

Synthesis routes and methods I

Procedure details

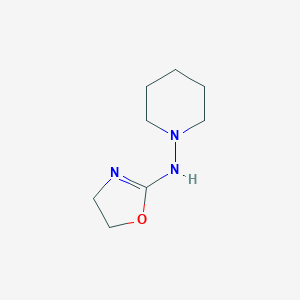

Synthesis routes and methods II

Procedure details

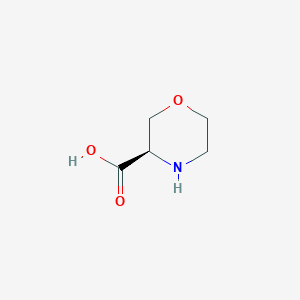

Synthesis routes and methods III

Procedure details

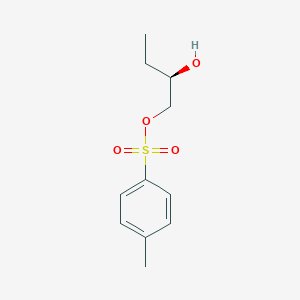

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)